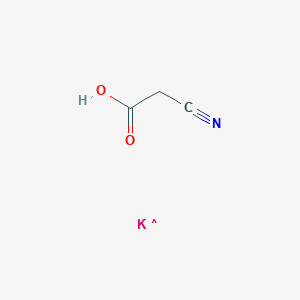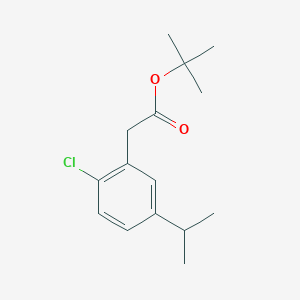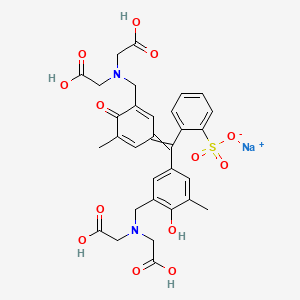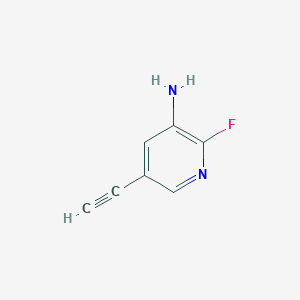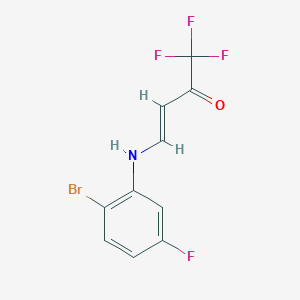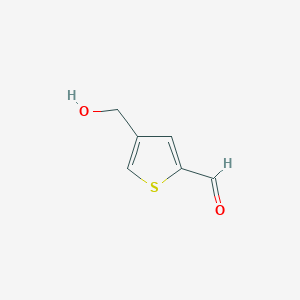![molecular formula C13H16BO5- B13909823 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide typically involves the alkylation of 1,4-diazabicyclo[2.2.2]octane (DABCO) with appropriate reagents. The reaction is carried out in solvents like polyethylene glycol (PEG) or diglyme at high temperatures to facilitate the nucleophilic ring-opening reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to scale up the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on its structure.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions involving this compound include benzyl bromide and other alkylating agents. The reactions are typically carried out in solvents like DMSO and under conditions that promote nucleophilic substitution .
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, the reaction with benzyl bromide can yield monobenzyl-DABCO products .
Wissenschaftliche Forschungsanwendungen
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide involves its ability to act as a nucleophilic catalyst. The compound’s structure allows it to facilitate various chemical reactions by stabilizing transition states and lowering activation energies . The molecular targets and pathways involved in its action are primarily related to its role as a catalyst in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A structurally similar compound used as a catalyst in organic synthesis.
Quinuclidine: Another bicyclic compound with similar reactivity but different structural features.
Uniqueness
1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide is unique due to its specific functional groups and the presence of a boron atom in its structure. This gives it distinct reactivity and stability compared to other similar compounds .
Eigenschaften
Molekularformel |
C13H16BO5- |
|---|---|
Molekulargewicht |
263.08 g/mol |
IUPAC-Name |
methyl 4-(4-methyl-2,6,7-trioxa-1-boranuidabicyclo[2.2.2]octan-1-yl)benzoate |
InChI |
InChI=1S/C13H16BO5/c1-13-7-17-14(18-8-13,19-9-13)11-5-3-10(4-6-11)12(15)16-2/h3-6H,7-9H2,1-2H3/q-1 |
InChI-Schlüssel |
UHFUVWMBBIMLRA-UHFFFAOYSA-N |
Kanonische SMILES |
[B-]12(OCC(CO1)(CO2)C)C3=CC=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)
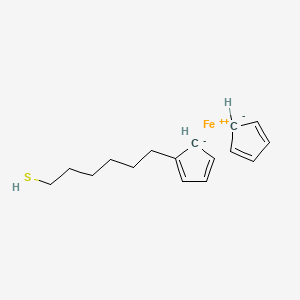
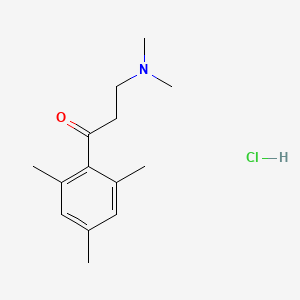
![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)

